molecular formula C20H18N2O3 B4700775 ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate CAS No. 5883-55-6

ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate

Cat. No. B4700775
CAS RN: 5883-55-6
M. Wt: 334.4 g/mol
InChI Key: RTCNIRYTVWFHAX-UHFFFAOYSA-N
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Description

Ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate, also known as PQG, is a chemical compound that has been widely studied for its potential applications in scientific research. PQG is a quinoline-based compound that has been synthesized through various methods and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammation. ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate is its versatility in scientific research. It has been shown to have a variety of potential applications, including in the fields of medicinal chemistry, neurology, and oncology. However, one of the limitations of ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate is its potential toxicity. Further research is needed to fully understand the safety profile of ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate and to determine its potential side effects.

Future Directions

There are many potential future directions for research on ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate. One area of research could be to further explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate and to determine its potential side effects.

Scientific Research Applications

Ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-2-25-19(23)13-21-20(24)16-12-18(14-8-4-3-5-9-14)22-17-11-7-6-10-15(16)17/h3-12H,2,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCNIRYTVWFHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365656
Record name ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5883-55-6
Record name ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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